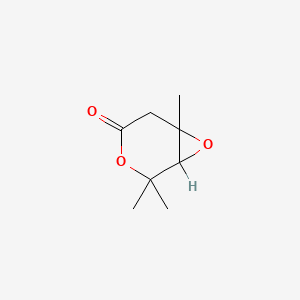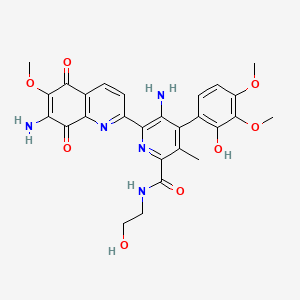
Streptonigrin carboxamidoethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Streptonigrin carboxamidoethanol is a derivative of streptonigrin, a potent aminoquinone antibiotic known for its broad-spectrum antitumor and antibacterial properties. Streptonigrin was first isolated from the bacterium Streptomyces flocculus in 1959. The compound has garnered significant interest due to its ability to bind to DNA and induce cytotoxic effects, making it a valuable subject in cancer research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of streptonigrin carboxamidoethanol involves multiple steps, starting from basic organic compounds. One common synthetic route includes the formation of a key pentasubstituted pyridine fragment through ring-closing metathesis. This method has been optimized to achieve high yields and involves the use of ethyl glyoxalate as a starting material .
Formation of Pyridine Fragment: The initial step involves the construction of a pyridine ring through ring-closing metathesis.
Functional Group Modifications:
Carboxamidoethanol Addition: The final step involves the addition of the carboxamidoethanol group under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using genetically modified strains of Streptomyces flocculus. The fermentation broth is then subjected to extraction and purification processes to isolate the compound in its pure form .
化学反应分析
Types of Reactions
Streptonigrin carboxamidoethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and amines are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which retain the core structure of streptonigrin but exhibit different biological activities .
科学研究应用
Streptonigrin carboxamidoethanol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study redox reactions and the behavior of quinone derivatives.
Biology: The compound is studied for its ability to bind to DNA and its effects on cellular processes.
Medicine: this compound is investigated for its potential as an anticancer agent due to its cytotoxic properties.
Industry: It is used in the development of new antibiotics and anticancer drugs.
作用机制
The mechanism of action of streptonigrin carboxamidoethanol involves its binding to DNA in the presence of metal cations such as zinc, copper, and iron. This binding induces DNA strand breaks and inhibits DNA replication. The compound is activated by one- or two-electron reductases, leading to the formation of reactive intermediates that cause cytotoxic effects .
相似化合物的比较
Similar Compounds
Mitomycin C: Another quinone-based antibiotic with antitumor properties.
Doxorubicin: An anthracycline antibiotic used in cancer treatment.
Actinomycin D: A peptide antibiotic that binds to DNA and inhibits RNA synthesis.
Uniqueness
Streptonigrin carboxamidoethanol is unique due to its specific structure that allows it to bind irreversibly to DNA and its activation by metal cations. This distinct mechanism of action sets it apart from other similar compounds, making it a valuable tool in cancer research and drug development .
属性
CAS 编号 |
99520-45-3 |
|---|---|
分子式 |
C27H27N5O8 |
分子量 |
549.5 g/mol |
IUPAC 名称 |
5-amino-6-(7-amino-6-methoxy-5,8-dioxoquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-N-(2-hydroxyethyl)-3-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C27H27N5O8/c1-11-16(12-6-8-15(38-2)25(39-3)22(12)34)17(28)21(32-19(11)27(37)30-9-10-33)14-7-5-13-20(31-14)24(36)18(29)26(40-4)23(13)35/h5-8,33-34H,9-10,28-29H2,1-4H3,(H,30,37) |
InChI 键 |
LUEPQQSLJCRYOG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(N=C1C(=O)NCCO)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)N)OC)N)C4=C(C(=C(C=C4)OC)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


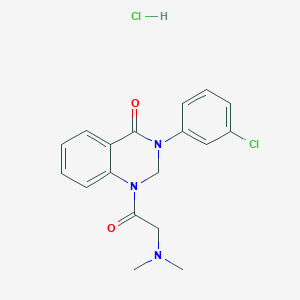
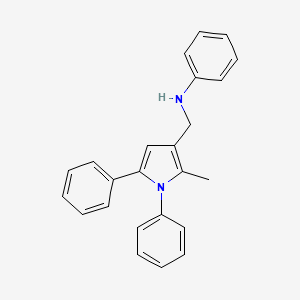
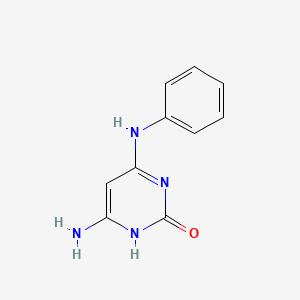
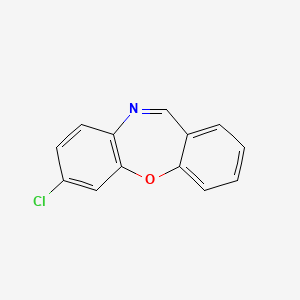
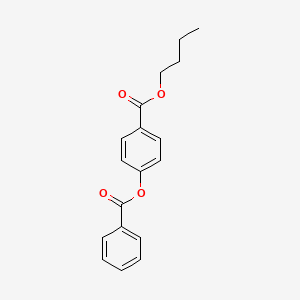
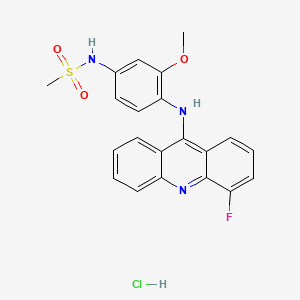
![[2-Chloro-4-[2-(diethylamino)ethylamino]-3,5-dimethylphenyl]methanol;cyclohexylsulfamic acid](/img/structure/B12803280.png)
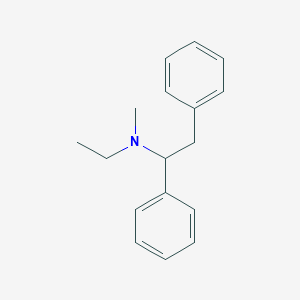
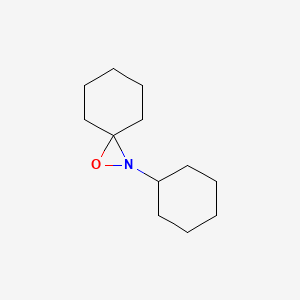
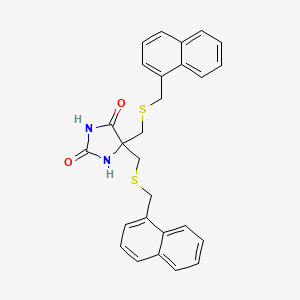
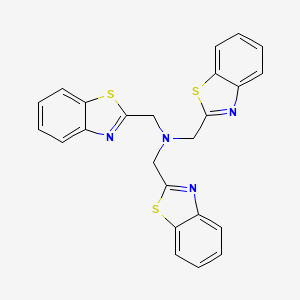
![tetrasodium;3-[[5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-4-hydroxy-5-(propanoylamino)naphthalene-2,7-disulfonate](/img/structure/B12803322.png)
